

Commercial Sourcing and Applications of Dahl's Acid for Research Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1-naphthalenesulfonic acid

Cat. No.: B160885

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dahl's Acid, systematically known as 2-Naphthylamine-5-sulfonic acid (CAS No. 81-05-0), is a key intermediate in the synthesis of various azo dyes and has applications in the development of fluorescent probes for biological research. This guide provides a comprehensive overview of its commercial availability for research purposes, detailed experimental protocols for its use, and a discussion of its applications in life sciences.

Commercial Availability of Dahl's Acid and Related Compounds

For researchers and scientists, sourcing high-purity Dahl's Acid is crucial for reproducible experimental outcomes. Several chemical suppliers offer this compound in various grades and quantities suitable for laboratory use. The following table summarizes commercially available options for Dahl's Acid and its isomers, which may also be of interest for comparative studies.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Catalog Number
TCI America	6-Amino-1-naphthalenesulfonic Acid (Dahl's Acid)	81-05-0	>97.0% (HPLC)	25 g, 500 g	A0347
Fisher Scientific	6-Amino-1-naphthalenesulfonic Acid, 97.0+%	81-05-0	≥97.0% (HPLC,T)	25 g	A034725G
Sigma-Aldrich	5-Amino-2-naphthalenesulfonic acid	119-79-9	≥95%	5 g, 100 g	285072
CP Lab Safety	2-Naphthylamine-1-sulfonic acid	81-16-3	min 98%	100 g	ALA-N104111-100g
Chemical Bull	2-Naphthylamine-5-Sulfonic Acid	81-05-0	Industrial Grade	Inquire	Not specified
Mangalam Intermediates	Dahl's Acid	Not specified	High-purity	Bulk supply	Not specified

Note: The availability and specifications of these products are subject to change. It is recommended to visit the supplier's website for the most current information. Industrial-grade suppliers like Chemical Bull and Mangalam Intermediates may be suitable for larger-scale synthetic applications where the highest purity is not a prerequisite.

Experimental Protocols

Dahl's Acid is a primary aromatic amine and can be readily diazotized and coupled with a variety of aromatic compounds to form azo dyes. The following is a representative protocol for

the synthesis of an azo dye using an aminonaphthalene sulfonic acid, which can be adapted for Dahl's Acid.

Protocol: Synthesis of an Azo Dye from an Aminonaphthalene Sulfonic Acid

This protocol is divided into two main stages: the diazotization of the aromatic amine and the subsequent coupling reaction with a coupling agent (e.g., 2-naphthol).

Part A: Diazotization of Aminonaphthalene Sulfonic Acid

- Preparation of the Amine Salt Suspension: In a 100 mL beaker, suspend 2.8 mmol of the aminonaphthalene sulfonic acid (e.g., Dahl's Acid) in a solution of 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture in a hot water bath until a clear solution is obtained.
- Preparation of Nitrous Acid: In a separate test tube, dissolve 0.2 g of sodium nitrite (NaNO_2) in 1 mL of water.
- Diazotization Reaction: In another test tube, cool approximately 0.5 mL of concentrated hydrochloric acid in an ice-water bath.
- Remove the aminonaphthalene sulfonic acid solution from the hot water bath and immediately add the sodium nitrite solution.
- Add the resulting mixture to the cold concentrated hydrochloric acid. A precipitate of the diazonium salt should form. Keep this suspension in the ice-water bath until use in the coupling reaction.

Part B: Azo Coupling Reaction

- Preparation of the Coupling Agent Solution: In a 25 mL round-bottom flask, dissolve 2.6 mmol of the coupling agent (e.g., 2-naphthol) in 2 mL of a 2.5 M sodium hydroxide solution. Add a magnetic stir bar and cool the flask in an ice-water bath.
- Coupling Reaction: While stirring, slowly add the cold diazonium salt suspension from Part A to the 2-naphthol solution.

- Continue to stir the reaction mixture in the ice-water bath for 10 minutes. The formation of a colored precipitate indicates the formation of the azo dye.
- Isolation of the Azo Dye: Heat the reaction mixture until it boils, then add 1 g of sodium chloride to precipitate the dye (salting out).
- Allow the mixture to cool to room temperature and then place it in an ice-water bath for 15 minutes to ensure complete precipitation.
- Collect the solid azo dye by vacuum filtration using a Buchner funnel and wash it with a saturated sodium chloride solution.
- Air-dry the product.

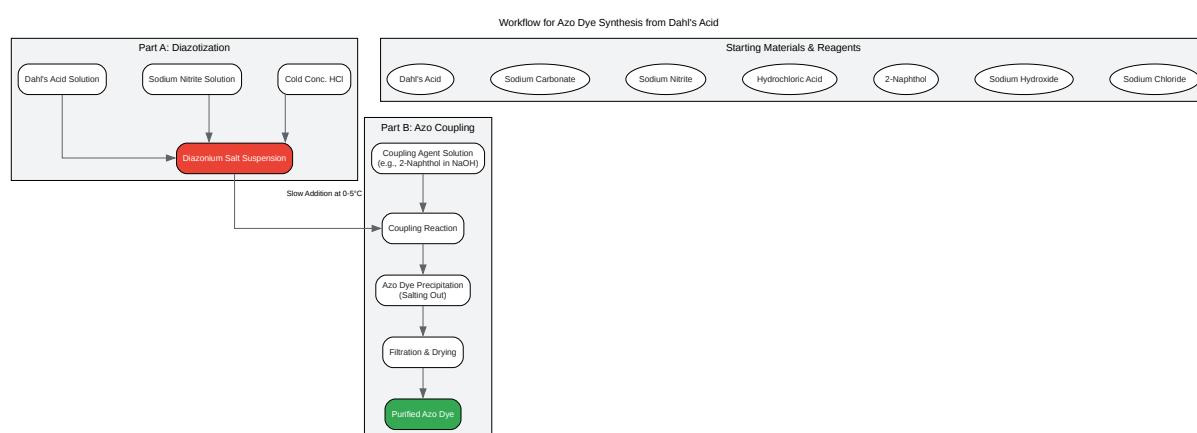
Applications in Research

While the primary industrial use of Dahl's Acid is in the manufacturing of dyes, its derivatives, particularly anilinonaphthalene sulfonic acids (ANS), have found significant applications in biological and pharmaceutical research as fluorescent probes.

Fluorescent Probes for Protein Studies

Anilinonaphthalene sulfonic acids, which can be synthesized from precursors like Dahl's Acid, are known for their environmentally sensitive fluorescence. These molecules are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in their emission maximum when they bind to hydrophobic regions, such as the hydrophobic pockets of proteins.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This property makes ANS and its derivatives powerful tools for:


- Studying Protein Conformation and Folding: Changes in the fluorescence of ANS can be used to monitor the exposure of hydrophobic regions during protein folding, unfolding, or conformational changes induced by ligand binding.[\[3\]](#)
- Characterizing Protein Binding Sites: ANS can be used to probe the hydrophobicity and accessibility of active sites and allosteric sites in enzymes and other proteins.[\[4\]](#)

- Investigating Protein-Membrane Interactions: The fluorescence of ANS can be used to study the binding of proteins to biological membranes.[2]

The binding of ANS to proteins is often driven by a combination of hydrophobic interactions and electrostatic interactions between the sulfonate group of ANS and positively charged amino acid residues on the protein surface.[1][4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of an azo dye, a primary application of Dahl's Acid in a research setting.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of an azo dye using Dahl's Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of 8-anilinonaphthalene sulfonate to rat class Mu GST M1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sourcing and Applications of Dahl's Acid for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160885#commercial-sources-of-dahl-s-acid-for-research\]](https://www.benchchem.com/product/b160885#commercial-sources-of-dahl-s-acid-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

